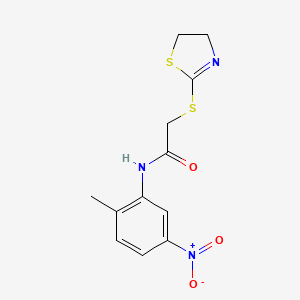
5-(4-ethylbenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethylbenzylidene)-2,4-imidazolidinedione, commonly known as EBID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBID is a yellow crystalline powder that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of EBID is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. EBID has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to disrupt the function of microtubules, proteins involved in cell division and movement.
Biochemical and physiological effects:
EBID has been shown to have various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antibacterial activity. EBID has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of various fungal and bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EBID has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, EBID also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of EBID, including the development of novel synthetic methods for its preparation, the investigation of its potential applications in drug discovery, and the study of its mechanism of action at the molecular level. Additionally, the use of EBID as a fluorescent probe for the detection of metal ions and as a chiral auxiliary for the synthesis of enantiopure compounds could be further explored.
Métodos De Síntesis
EBID can be synthesized through various methods, including the reaction of 4-ethylbenzaldehyde and hydantoin in the presence of a catalyst, the reaction of 4-ethylbenzaldehyde and urea in the presence of a catalyst, and the reaction of 4-ethylbenzaldehyde and thiosemicarbazide in the presence of a catalyst. The yield and purity of EBID can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
EBID has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. In material science, EBID has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In organic synthesis, EBID has been used as a chiral auxiliary for the synthesis of enantiopure compounds. In medicinal chemistry, EBID has been studied for its potential anticancer, antifungal, and antibacterial activities.
Propiedades
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOFWFUMGSUSW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-ethylbenzylidene)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
